But-2-enedioic acid;1-(2-methoxyethyl)pyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;1-(2-methoxyethyl)pyrrolidine typically involves the reaction of but-2-enedioic acid with 1-(2-methoxyethyl)pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the reaction. The mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;1-(2-methoxyethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
But-2-enedioic acid;1-(2-methoxyethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of But-2-enedioic acid;1-(2-methoxyethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include signal transduction, metabolic processes, and gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: The cis-isomer of but-2-enedioic acid, with similar chemical properties but different reactivity.
Succinic Acid: A saturated dicarboxylic acid with similar applications in the food and pharmaceutical industries.
Pyrrolidine: The parent compound of 1-(2-methoxyethyl)pyrrolidine, used in various organic synthesis reactions.
Uniqueness
But-2-enedioic acid;1-(2-methoxyethyl)pyrrolidine is unique due to its combined properties of but-2-enedioic acid and 1-(2-methoxyethyl)pyrrolidine.
Properties
CAS No. |
821792-36-3 |
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Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
but-2-enedioic acid;1-(2-methoxyethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NO.C4H4O4/c1-9-7-6-8-4-2-3-5-8;5-3(6)1-2-4(7)8/h2-7H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
MWKXOWHHUKTELZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCCC1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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